(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane is a complex organic compound that integrates elements of both aliphatic and aromatic chemistry. The compound features a butenedioic acid moiety, which contributes to its dicarboxylic acid characteristics, alongside a bicyclic structure that includes nitrogen and oxygen heteroatoms. This unique structural combination provides the compound with potential reactivity and biological activity, making it a subject of interest in various fields of research.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
Research indicates that (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane may exhibit various biological activities. These include potential anti-cancer properties due to its ability to interact with specific enzymes involved in cell proliferation. The compound's structural features may allow it to bind effectively to biological macromolecules, influencing metabolic pathways and cellular functions .
The synthesis of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane typically involves multi-step processes:
The applications of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane span various fields:
Studies on (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane have focused on its interactions with biological targets such as enzymes and receptors. The compound may modulate enzyme activity, thereby impacting metabolic pathways relevant to disease states, particularly cancer . Further research is necessary to elucidate specific interaction mechanisms.
Several compounds share structural or functional similarities with (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Maleic Acid | Dicarboxylic Acid | Cis-isomer of butenedioic acid, used in industrial applications |
| Fumaric Acid | Dicarboxylic Acid | Trans-isomer of butenedioic acid, found in nature and used as a food additive |
| Succinic Acid | Dicarboxylic Acid | Intermediate in metabolic pathways, used in pharmaceuticals |
| Thiophene | Aromatic Compound | Contains sulfur; used in organic electronics |
The uniqueness of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane lies in its combination of a dicarboxylic acid framework with a bicyclic structure containing both nitrogen and oxygen heteroatoms. This structural complexity may confer distinct reactivity patterns and biological interactions compared to simpler compounds like maleic or fumaric acids.
The discovery of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane aligns with recent advancements in heterocyclic synthesis methodologies. While exact synthesis dates remain unspecified in publicly available literature, structural analogs such as 3-[(thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane (PubChem CID: 86262774) demonstrate sustained interest in fused bicyclic systems bearing sulfur-containing aromatic substituents. The incorporation of but-2-enedioic acid motifs likely emerged from parallel developments in unsaturated dicarboxylic acid chemistry, as evidenced by related compounds like (E)-3-(thiophen-2-yl)but-2-enoic acid (CAS 102724-21-0), which shares structural similarities in its α,β-unsaturated acid moiety.
The systematic name (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane follows IUPAC conventions for fused bicyclic systems and geometric isomerism:
Bicyclo[3.2.1]octane framework:
Heteroatom substitutions:
But-2-enedioic acid component:
This nomenclature aligns with established practices for hybrid salts and molecular complexes, where acid-base pairs are denoted by semicolon-separated components.
| Component | Structural Features |
|---|---|
| Bicyclo[3.2.1]octane core | Bridgehead positions at C1 and C5; 7-membered ring system |
| Heteroatom distribution | 1 N, 2 O atoms integrated into bicyclic framework |
| Thiophene substituent | Aromatic sulfur heterocycle at position 5 |
| But-2-enedioic acid | Conjugated diacid system in trans configuration |
The compound's structural hybridity confers unique research significance across multiple domains:
The thiophene moiety introduces π-conjugation capabilities, while the bicyclo[3.2.1]octane framework imposes distinct stereoelectronic constraints. This combination creates a polarized electronic environment that may influence:
Key synthetic challenges include:
Comparative analysis with 3-[(thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane (MW 207.34 g/mol) suggests potential synthetic routes involving:
The compound's multifunctional architecture suggests potential utility in: